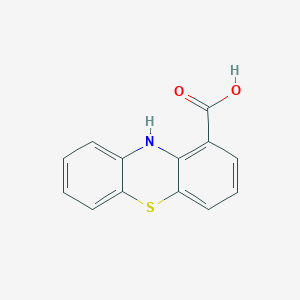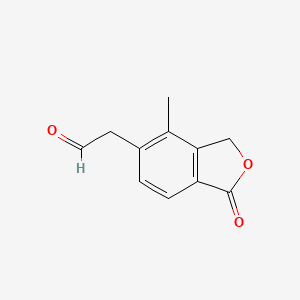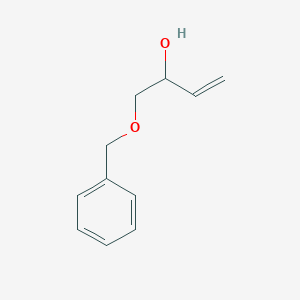
(3E)-4-(2-Fluorophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-(2-Fluorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(2-Fluorophenyl)but-3-en-2-one typically involves the reaction of 2-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-4-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of 4-(2-fluorophenyl)butan-2-ol or 4-(2-fluorophenyl)butane.
Substitution: Formation of compounds with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(3E)-4-(2-Fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3E)-4-(2-Fluorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-1,4-diphenylbut-3-en-1-one
- 4-(2-chlorophenyl)but-3-en-2-one
- 4-(2-bromophenyl)but-3-en-2-one
Uniqueness
(3E)-4-(2-Fluorophenyl)but-3-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and phenyl analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |
Clé InChI |
ZUZCIZDIGXGYDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=CC=C1F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt](/img/structure/B8792068.png)
![Methyl 2-[(2-methylpropyl)amino]acetate](/img/structure/B8792078.png)




